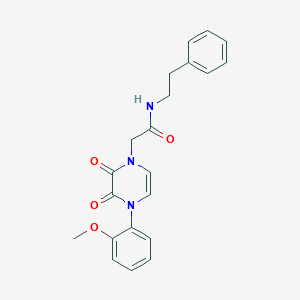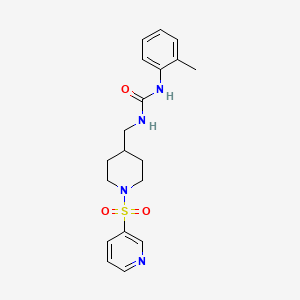
1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a complex organic compound that features a pyridine ring, a piperidine ring, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Sulfonylation: The piperidine intermediate is then sulfonylated using pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine.
Urea Formation: The sulfonylated piperidine is reacted with o-tolyl isocyanate to form the final urea compound. This step usually requires a solvent like dichloromethane and may be catalyzed by a base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and implementing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets are of significant interest in drug discovery.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in various applications, including the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
- 1-((1-(Pyridin-4-ylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
- 1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea
Uniqueness
The uniqueness of 1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for further research and development.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-15-5-2-3-7-18(15)22-19(24)21-13-16-8-11-23(12-9-16)27(25,26)17-6-4-10-20-14-17/h2-7,10,14,16H,8-9,11-13H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQCSBJEKHLVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
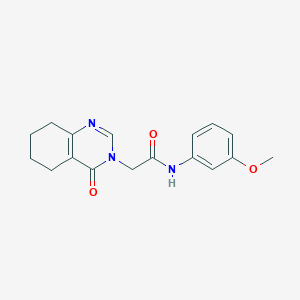
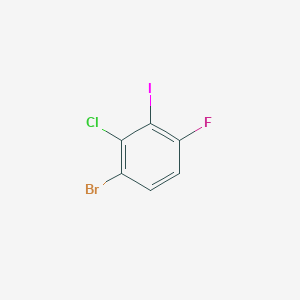
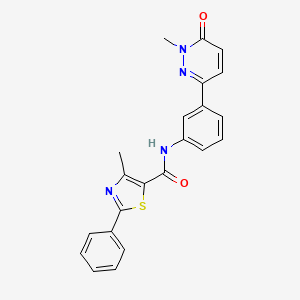
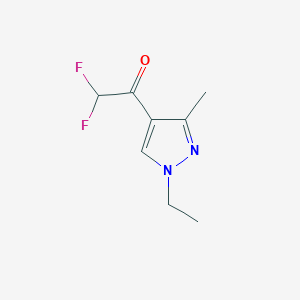
![methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate](/img/structure/B2695095.png)
![4-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2695100.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B2695101.png)
![N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695102.png)

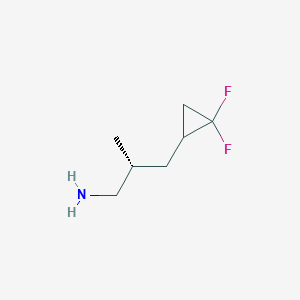
![methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2695107.png)
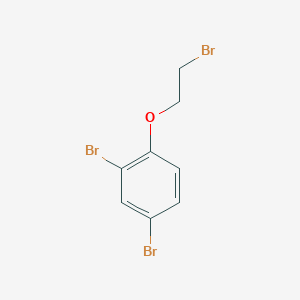
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2695111.png)
